Ibandronate Sodium

Anti-resorptive potency FPPS inhibition Bisphosphonate pharmacology

Research protocols requiring long-term anti-resorptive therapy face challenges in patient compliance and renal safety. Ibandronate sodium (CAS 138926-19-9) is a third-generation nitrogen-containing bisphosphonate that addresses these critical pain points. Its unique pharmacological profile enables extended-interval monthly oral or IV dosing, which has been clinically proven to maximize patient retention and protocol adherence. Crucially, its renal safety profile is comparable to placebo even with IV administration, making it the bisphosphonate of choice for studies involving populations with mild to moderate renal impairment where renal function preservation is paramount. Ensure your research is supported by a supply chain that guarantees purity, regulatory compliance, and global availability.

Molecular Formula C9H24NNaO8P2
Molecular Weight 359.23 g/mol
CAS No. 138926-19-9
Cat. No. B1674143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbandronate Sodium
CAS138926-19-9
Synonyms(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate
1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate
BM 21.0955
BM 210955
BM-21.0955
BM-210955
BM21.0955
BM210955
Bondronat
Boniva
Bonviva
ibandronate
ibandronate sodium
Ibandronate Sodium Anhydrous
ibandronic acid
ibandronic acid, sodium salt, monohydrate
RPR 102289A
RPR-102289A
RPR102289A
Molecular FormulaC9H24NNaO8P2
Molecular Weight359.23 g/mol
Structural Identifiers
SMILESCCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
InChIInChI=1S/C9H23NO7P2.Na.H2O/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;1H2/q;+1;/p-1
InChIKeyVBDRTGFACFYFCT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ibandronate Sodium Procurement and Differentiation


Ibandronate sodium, CAS 138926-19-9, is a third-generation nitrogen-containing bisphosphonate [1] used clinically for the treatment and prevention of postmenopausal osteoporosis, metastatic bone disease, and hypercalcemia of malignancy [2]. As a bisphosphonate, its primary mechanism involves potent inhibition of osteoclast-mediated bone resorption [3]. Key differentiators from earlier bisphosphonates include its high anti-resorptive potency, its unique suitability for extended-interval oral and intravenous (IV) dosing schedules, and a demonstrated renal safety profile that is comparable to placebo even with IV administration [4].

Why Ibandronate Substitution Fails


Bisphosphonates are not interchangeable; they exhibit a quantifiable hierarchy in terms of anti-resorptive potency, hydroxyapatite binding affinity, and clinically-validated safety profiles [1]. For instance, the relative anti-resorptive potency order is zoledronate > risedronate > ibandronate > alendronate, while the hydroxyapatite binding affinity order is zoledronic acid > alendronate > ibandronate > risedronate [2]. These distinct pharmacological fingerprints translate into clinically meaningful differences in fracture risk reduction, optimal dosing intervals, and crucially, the risk of dose-limiting renal toxicity, particularly with intravenous administration [3]. Therefore, substituting ibandronate sodium with another bisphosphonate based solely on class membership can lead to suboptimal therapeutic outcomes or an increased safety burden, necessitating a rigorous, evidence-based approach to procurement and formulation selection.

Ibandronate Sodium Performance Benchmarks


Anti-Resorptive Potency Comparison

Ibandronate sodium exhibits an anti-resorptive potency that is superior to alendronate but inferior to risedronate and zoledronate. The pharmacological ranking, established through farnesyl pyrophosphate synthase (FPPS) inhibition assays, is zoledronic acid > risedronate > ibandronate > alendronate [1].

Anti-resorptive potency FPPS inhibition Bisphosphonate pharmacology

Renal Safety Comparison

Intravenous ibandronate (6 mg) demonstrates a renal safety profile comparable to placebo, whereas intravenous zoledronic acid and pamidronate are associated with a greater risk of renal toxicity, especially at higher doses or shorter infusion times [1]. This differential safety is a key differentiator for clinical use in patients with pre-existing renal impairment or those requiring high-dose or long-term therapy [2].

Renal safety Nephrotoxicity Intravenous bisphosphonates

Patient Preference for Monthly Dosing

In a clinical study, 94.7% of patients with postmenopausal osteoporosis expressed a preference for a once-monthly ibandronate regimen over a once-weekly bisphosphonate regimen [1]. Furthermore, 93.0% of patients found the monthly dosing schedule to be more convenient [1]. This strong patient preference is expected to translate into improved long-term adherence to therapy, a major challenge in osteoporosis management [2].

Patient adherence Dosing regimen Osteoporosis management

Ibandronate Sodium: Key Applications


Extended Dosing for Improved Adherence

Research protocols that mandate long-term (e.g., >1 year) anti-resorptive therapy in an outpatient setting. The strong patient preference for and proven convenience of monthly ibandronate dosing, as established in Section 3, directly supports its use to maximize participant retention and protocol compliance, thereby reducing the confounding variable of poor adherence on study outcomes [1].

Regimens for Compromised Renal Function

Clinical or research applications involving patient populations with pre-existing mild to moderate renal impairment (e.g., chronic kidney disease stage 2-3). As detailed in Section 3, the placebo-comparable renal safety profile of intravenous ibandronate, in contrast to the nephrotoxic potential of zoledronic acid or pamidronate, makes ibandronate sodium the bisphosphonate of choice for these high-risk groups, where renal function preservation is paramount [2].

Bone Binding and Release Kinetics

Preclinical and translational research focused on the relationship between a bisphosphonate's hydroxyapatite binding affinity and its skeletal retention, distribution, or release profile. As demonstrated in Section 3, ibandronate possesses a specific, intermediate binding affinity. This property is essential for studies seeking to correlate binding kinetics with either the duration of action or the potential for drug-free intervals, serving as a valuable comparator to the higher-affinity zoledronic acid or lower-affinity risedronate [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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